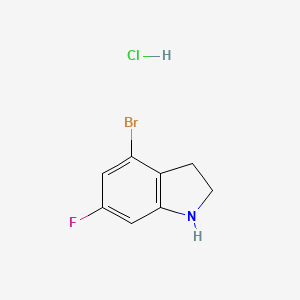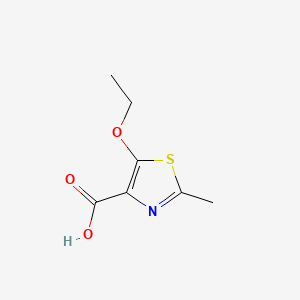
5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring. Thiazole rings are known for their aromaticity and reactivity, making them significant in various chemical and biological applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The reaction conditions often require refluxing and subsequent purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid has several scientific research applications, including:
作用機序
The mechanism of action of 5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives like:
- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid
- 2-(2-Methylbenzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-(7-Nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid
Uniqueness
5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid is unique due to its specific ethoxy and methyl substitutions, which can influence its reactivity and biological activity. These substitutions can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C7H9NO3S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC名 |
5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9NO3S/c1-3-11-7-5(6(9)10)8-4(2)12-7/h3H2,1-2H3,(H,9,10) |
InChIキー |
RGOBGZRXUUYKEJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(N=C(S1)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


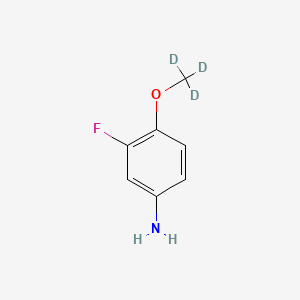
![1-[3-(difluoromethyl)-1-methyl-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B13455676.png)


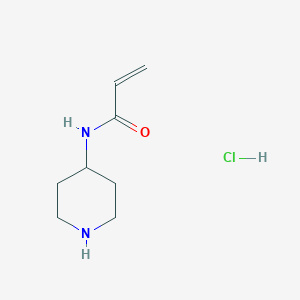
![Benzyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13455694.png)
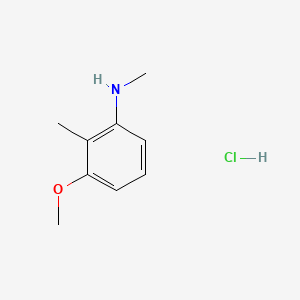

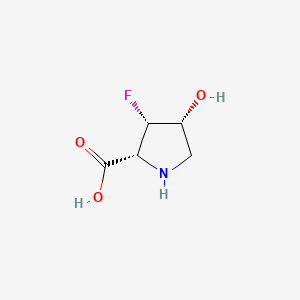
![Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine](/img/structure/B13455714.png)

![3-(3-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazinedihydrochloride](/img/structure/B13455717.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate](/img/structure/B13455745.png)
